Cas no 858251-07-7 (4-(butan-2-yl)oxane-2,6-dione)

4-(butan-2-yl)oxane-2,6-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-(butan-2-yl)oxane-2,6-dione
- EN300-1818489
- 858251-07-7
-
- Inchi: 1S/C9H14O3/c1-3-6(2)7-4-8(10)12-9(11)5-7/h6-7H,3-5H2,1-2H3
- InChI Key: INRSDANSNLEKIQ-UHFFFAOYSA-N
- SMILES: O1C(CC(CC1=O)C(C)CC)=O
Computed Properties
- Exact Mass: 170.094294304g/mol
- Monoisotopic Mass: 170.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 43.4Ų
4-(butan-2-yl)oxane-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1818489-10.0g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1818489-0.1g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1818489-1.0g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1818489-0.25g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1818489-5g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1818489-5.0g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 5g |
$3147.0 | 2023-06-01 | ||
Enamine | EN300-1818489-2.5g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1818489-0.05g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1818489-10g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1818489-0.5g |
4-(butan-2-yl)oxane-2,6-dione |
858251-07-7 | 0.5g |
$1043.0 | 2023-09-19 |
4-(butan-2-yl)oxane-2,6-dione Related Literature
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
Additional information on 4-(butan-2-yl)oxane-2,6-dione
Comprehensive Analysis of 4-(butan-2-yl)oxane-2,6-dione (CAS No. 858251-07-7): Properties, Applications, and Industry Trends
4-(butan-2-yl)oxane-2,6-dione (CAS No. 858251-07-7) is a cyclic ester compound with a unique molecular structure, featuring a six-membered oxane ring substituted with a butan-2-yl group at the 4-position. This specialized chemical intermediate has garnered significant attention in recent years due to its versatile reactivity and potential applications in pharmaceutical synthesis, flavor and fragrance development, and polymer chemistry. The compound's distinctive structural features make it particularly valuable for creating complex molecular architectures through controlled ring-opening reactions.
Recent searches in scientific databases and AI-powered research tools reveal growing interest in "sustainable synthesis methods for cyclic esters" and "bio-based platform chemicals" – areas where 4-(butan-2-yl)oxane-2,6-dione shows considerable promise. The compound's balanced lipophilicity, as indicated by its butan-2-yl substituent, makes it an attractive building block for drug delivery systems, particularly in the development of prodrug formulations that require controlled release mechanisms. Industry professionals frequently search for "how to improve the yield of oxane derivatives" and "green chemistry approaches to lactone synthesis", reflecting the compound's relevance in modern chemical research.
The thermal stability and solubility profile of CAS No. 858251-07-7 have been subjects of recent investigations, with studies focusing on its behavior in various organic solvents and at different temperature ranges. These properties are crucial for its application in high-performance materials, where researchers are exploring its use as a monomer for biodegradable polymers. The compound's potential in circular economy applications aligns with current trends in "eco-friendly plastic alternatives" and "renewable chemical feedstocks", topics that consistently rank high in chemical industry searches.
Analytical characterization of 4-(butan-2-yl)oxane-2,6-dione typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. The compound's spectral fingerprints have been thoroughly documented, addressing common search queries like "how to identify oxane derivatives by NMR" and "characterization methods for cyclic esters". Recent advancements in process chemistry have enabled more efficient production routes, reducing the environmental impact while maintaining high chemical purity standards – a key concern for quality-conscious manufacturers.
In the flavor and fragrance industry, the compound's structural similarity to naturally occurring gamma-lactones has sparked interest in its potential as a synthetic flavor precursor. This application domain frequently appears in searches related to "new food additive technologies" and "sustainable aroma chemicals". The controlled release of flavor notes from 4-(butan-2-yl)oxane-2,6-dione derivatives is particularly valued in encapsulation technologies for functional foods and beverages.
Safety assessments and regulatory compliance data for CAS No. 858251-07-7 continue to be updated, with researchers addressing common concerns about "chemical handling best practices" and "workplace exposure limits". The compound's physicochemical properties suggest favorable handling characteristics compared to more volatile alternatives, making it a subject of interest for "safer chemical alternatives" searches in industrial applications.
Future research directions for 4-(butan-2-yl)oxane-2,6-dione are likely to focus on catalytic asymmetric synthesis methods and biocatalytic production routes, responding to the growing demand for "chiral building blocks" in pharmaceutical synthesis. The compound's potential in material science innovations, particularly in smart polymers and responsive materials, represents another exciting frontier that aligns with trending searches about "next-generation functional materials" and "stimuli-responsive polymers".
As the chemical industry continues to emphasize sustainability metrics and green chemistry principles, 4-(butan-2-yl)oxane-2,6-dione stands out as a versatile intermediate that can contribute to multiple sustainable development goals. Its balanced properties and synthetic flexibility address numerous current challenges in specialty chemicals development, making it a compound of enduring interest to researchers and industrial chemists alike.
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